molecular formula C7H6F2N2O4 B10908525 1-(2,2-Difluoroethyl)-1H-pyrazole-4,5-dicarboxylic acid

1-(2,2-Difluoroethyl)-1H-pyrazole-4,5-dicarboxylic acid

Cat. No.: B10908525
M. Wt: 220.13 g/mol
InChI Key: NGOORUNOCAVXRK-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-1H-pyrazole-4,5-dicarboxylic acid is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. The presence of fluorine atoms in its structure imparts unique physicochemical properties, making it a valuable compound in medicinal chemistry, materials science, and agrochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the electrophilic 2,2-difluoroethylation of nucleophiles using a hypervalent iodine reagent, such as (2,2-difluoro-ethyl)(aryl)iodonium triflate . This method allows for the incorporation of the difluoroethyl group into various nucleophiles, including thiols, amines, and alcohols.

Industrial Production Methods: Industrial production of this compound may involve the large-scale synthesis of the difluoroethylated intermediates followed by their conversion into the desired pyrazole derivative. The choice of reagents and reaction conditions is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Difluoroethyl)-1H-pyrazole-4,5-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert specific functional groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

1-(2,2-Difluoroethyl)-1H-pyrazole-4,5-dicarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethyl)-1H-pyrazole-4,5-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The presence of the difluoroethyl group can enhance the compound’s binding affinity to target proteins, enzymes, or receptors. This interaction can modulate the activity of these targets, leading to the desired biological or chemical effects. The exact mechanism may vary depending on the specific application and target .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of the pyrazole ring and the difluoroethyl group. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which are not commonly found in other similar compounds. These properties make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C7H6F2N2O4

Molecular Weight

220.13 g/mol

IUPAC Name

2-(2,2-difluoroethyl)pyrazole-3,4-dicarboxylic acid

InChI

InChI=1S/C7H6F2N2O4/c8-4(9)2-11-5(7(14)15)3(1-10-11)6(12)13/h1,4H,2H2,(H,12,13)(H,14,15)

InChI Key

NGOORUNOCAVXRK-UHFFFAOYSA-N

Canonical SMILES

C1=NN(C(=C1C(=O)O)C(=O)O)CC(F)F

Origin of Product

United States

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